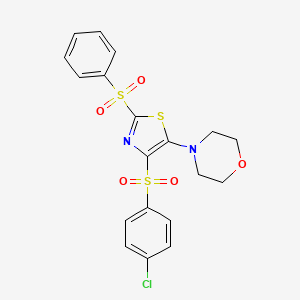![molecular formula C24H22FNO4 B11377499 N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11377499.png)
N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethyl-substituted furochromenone core, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an appropriate nucleophile.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: Similar structure but lacks the furochromenone core.
N-(4-Fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide: Another related compound with different substituents.
Uniqueness
N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is unique due to its combination of a fluorophenyl group, a trimethyl-substituted furochromenone core, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H22FNO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H22FNO4/c1-13-12-29-22-15(3)23-19(10-18(13)22)14(2)20(24(28)30-23)11-21(27)26-9-8-16-4-6-17(25)7-5-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27) |
InChI Key |
OUQUYEQFNYLZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11377417.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11377421.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11377422.png)
![Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11377428.png)
![2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11377439.png)
![3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11377443.png)
![2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377450.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B11377458.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11377459.png)
![2-Phenoxyethyl 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetate](/img/structure/B11377463.png)

![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377482.png)
![N-(4-isopropoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11377488.png)
![2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11377504.png)
